N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
Scientific Research Applications
Oncological Applications
- Novel fluoro substituted compounds, including those related to the chemical structure , have been synthesized and tested against human cancer cell lines, showing anticancer activity at low concentrations compared to reference drugs such as 5-fluorodeoxyuridine. These compounds offer potential as treatments for lung, breast, and CNS cancers (Hammam et al., 2005).
- Certain pyrazolo[1,5-a]pyrimidines have been identified as potent ligands for the translocator protein 18 kDa (TSPO), recognized as an early biomarker for neuroinflammatory processes. These compounds, with subnanomolar affinity for TSPO, could serve as in vivo PET-radiotracers for neuroinflammation, indicating their potential in diagnosing and monitoring neurodegenerative diseases (Damont et al., 2015).
Neurological Applications
- The development of novel TSPO ligands for PET imaging of neuroinflammatory processes shows the compound's potential in identifying early biomarkers of neurodegenerative diseases. This research area is crucial for early diagnosis and the monitoring of diseases such as Alzheimer's and Parkinson's (Damont et al., 2015).
Chemical and Pharmaceutical Synthesis
- Pyrazole-acetamide derivatives have been synthesized and characterized, demonstrating significant antioxidant activity. This indicates potential applications in developing treatments for oxidative stress-related diseases (Chkirate et al., 2019).
- The synthesis of novel compounds with the structure has led to the development of radioligands for PET imaging, such as [18F]PBR111, which selectively images the translocator protein (18 kDa). This technique has applications in diagnosing and monitoring various diseases, including cancer and neurological disorders (Dollé et al., 2008).
Properties
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN5O2/c1-11(23)18-5-6-22-15-14(8-20-22)16(24)21(10-19-15)9-12-3-2-4-13(17)7-12/h2-4,7-8,10H,5-6,9H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFUUDYPEAXXBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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